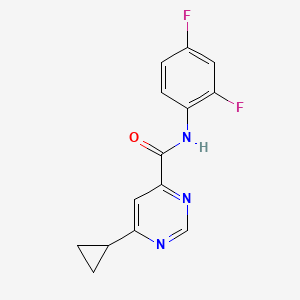

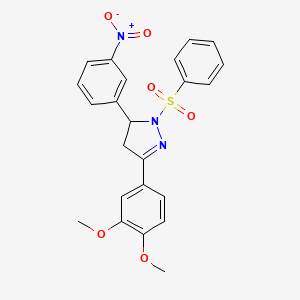

![molecular formula C15H13ClO4 B2651767 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 861506-81-2](/img/structure/B2651767.png)

2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid” is a specialized reagent often used in biomedical research . It plays a crucial role in the creation of controlled substance inhibitors aimed at treating conditions like leukemia and lymphoma .

Physical And Chemical Properties Analysis

The compound “this compound” appears as a grey powder . It has a melting point range of 124.3 - 126.1 °C . The molecular weight is 262.50 .Scientific Research Applications

Synthesis Methods and Chemical Reactions

- Electrochemical Oxidation for Introducing Oxo Group: A method involving electrochemical oxidation to introduce oxo groups into cyclic amines, demonstrating a general approach that could potentially be adapted for modifications of similar compounds (Matsumura, Takeshima, & Okita, 1994).

- Oxidative Demethylation by Microbes: Dicamba (3,6-dichloro-2-methoxybenzoic acid) undergoes oxidative demethylation by soil microbes, indicating biodegradation pathways for related aromatic compounds (Dumitru et al., 2009).

Environmental and Degradation Studies

- Herbicide Degradation in Aquatic Environments: Research on the mineralization of dicamba in water through advanced oxidation processes, providing insight into the environmental fate of similar aromatic herbicides (Brillas, Baños, & Garrido, 2003).

Material Science and Polymer Research

- Polyaniline Doping: Exploration of doping polyaniline with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, to alter electrical conductivity, offering pathways for the development of conductive materials and coatings (Amarnath & Palaniappan, 2005).

Mechanism of Action

properties

IUPAC Name |

2-[(2-chlorophenyl)methoxy]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMALTUQSQKWTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

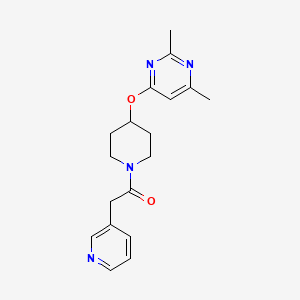

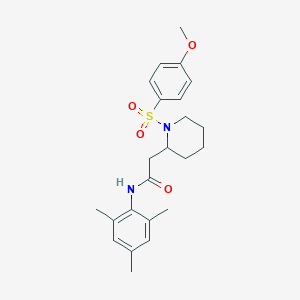

![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2651685.png)

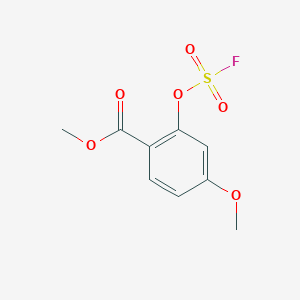

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)

![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2651697.png)

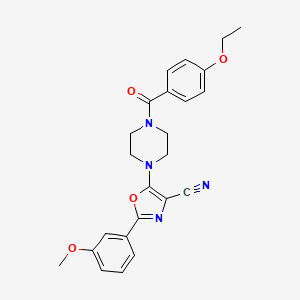

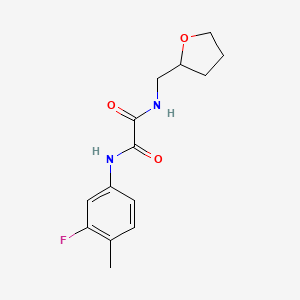

![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)

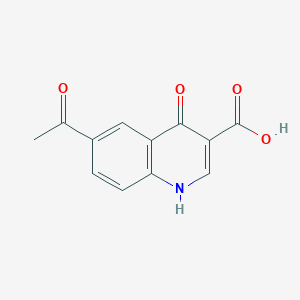

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)